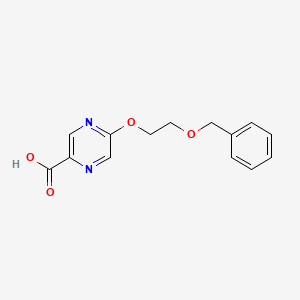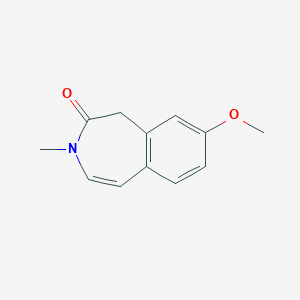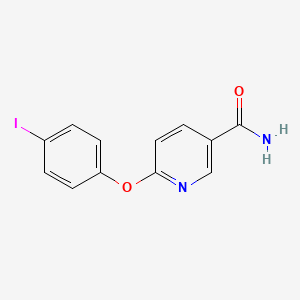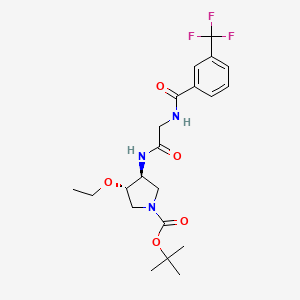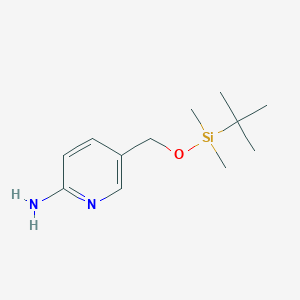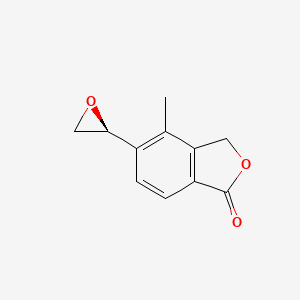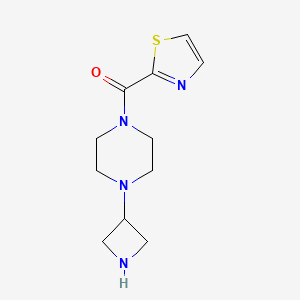
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
Overview
Description
4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, also known as 4-APT, is a novel and versatile molecule that has been studied for its various uses in the laboratory and in scientific research. It is a heterocyclic compound composed of a piperazine ring and a thiazole ring, and is a derivative of the more commonly known piperazine. 4-APT has been found to have a variety of applications, including use in the synthesis of organic compounds, as a catalyst in organic reactions, and as a fluorescent probe for biological imaging.
Scientific Research Applications
- Scientific Field : Chemistry
- Application : This compound is used in chemical synthesis .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of its use are not specified in the source .
- Scientific Field : Medicinal Chemistry
- Application : These compounds were synthesized in an effort to prepare novel atypical antipsychotic agents .
- Methods of Application : The compounds were designed, synthesized, and characterized by spectral data (IR, 1 H NMR, and MS). The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro by radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex .
- Results or Outcomes : It was observed that none of the new chemical entities exhibited catalepsy and 12d, 11f, and 10a were found to be the most active compounds with 5-HT2A/D2 ratio of 1.23077, 1.14286, and 1.12857, respectively .
- Scientific Field : Medicinal Chemistry
- Application : These compounds were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of its use are not specified in the source .
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives
- Scientific Field : Medicinal Chemistry
- Application : The synthesized compounds have been evaluated for their in-vitro antibacterial, antifungal, and antioxidant activities .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : Compounds have revealed comparable antibacterial activity by displaying similar MIC values as the reference standard used .
N-(4-(Morpholine-4-Carbonyl)thiazol-2-yl)-2-piperazin-1-yl Acetamide Hydrochloride
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
- 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
properties
IUPAC Name |
[4-(azetidin-3-yl)piperazin-1-yl]-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-11(10-13-1-6-17-10)15-4-2-14(3-5-15)9-7-12-8-9/h1,6,9,12H,2-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJMMLYFIUGLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C(=O)C3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)
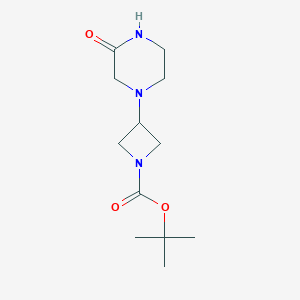

![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)
